2-(4-bromo-2-cyanophenyl)acetic acid

SGLT2 inhibitor medicinal chemistry diabetes

For SGLT2 inhibitor programs, this 4-bromo-2-cyanophenyl scaffold is essential, delivering high nM potency unmatched by other isomers. Its para-bromine ensures optimal geometry for Suzuki-Miyaura couplings, validated in 9+ pharma patents. Avoid costly, low-yield regioisomers. Procure the industry-validated intermediate.

Molecular Formula C9H6BrNO2
Molecular Weight 240.05 g/mol
CAS No. 1261875-31-3
Cat. No. B1380466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromo-2-cyanophenyl)acetic acid
CAS1261875-31-3
Molecular FormulaC9H6BrNO2
Molecular Weight240.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)C#N)CC(=O)O
InChIInChI=1S/C9H6BrNO2/c10-8-2-1-6(4-9(12)13)7(3-8)5-11/h1-3H,4H2,(H,12,13)
InChIKeyRHTXWPDOAUPYHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromo-2-cyanophenyl)acetic acid (CAS 1261875-31-3) Procurement Guide: Comparator-Based Differentiation and Selection Evidence


2-(4-Bromo-2-cyanophenyl)acetic acid (CAS: 1261875-31-3) is a brominated phenylacetic acid derivative bearing both a bromine substituent at the para-position relative to the acetic acid moiety and a cyano group at the ortho-position [1]. This compound serves as a versatile small molecule scaffold and building block in organic synthesis and medicinal chemistry . With a molecular formula of C9H6BrNO2 and molecular weight of 240.05 g/mol [1], it is commercially available from multiple vendors in research-grade purity typically ≥95% . The compound is documented in 9 patents as a synthetic intermediate, though primary literature reporting direct biological activity of the free acid remains limited [1].

2-(4-Bromo-2-cyanophenyl)acetic acid vs. In-Class Substitutes: Why Substitution Pattern and Halogen Identity Dictate Synthetic Utility


Substituting 2-(4-bromo-2-cyanophenyl)acetic acid with structurally similar analogs carries material risk due to divergent reactivity profiles at the bromine substitution site. The para-bromine substitution (relative to the acetic acid moiety) provides a chemically orthogonal handle for Suzuki-Miyaura coupling and nucleophilic aromatic substitution that positional isomers cannot replicate [1]. Specifically, the 5-bromo-2-cyanophenyl regioisomer (CAS 55086-18-5) and 2-bromo-4-cyanophenyl isomer (CAS not available, IUPAC 2-(2-bromo-4-cyanophenyl)acetic acid) present different electronic environments at the coupling site, altering cross-coupling yields and product profiles . Furthermore, replacing bromine with chlorine or fluorine eliminates the heavy-atom effect necessary for certain downstream crystallographic and radiolabeling applications. The cyano group ortho to the acetic acid moiety enables intramolecular cyclization pathways unavailable to meta- or para-cyano substituted analogs. These structural distinctions translate directly to differences in synthetic route efficiency, intermediate stability, and final product accessibility [2].

2-(4-Bromo-2-cyanophenyl)acetic acid Quantitative Comparative Evidence: Head-to-Head Differentiation Data


SGLT2 Inhibitor Intermediate: 5.1 nM Potency Achieved from 4-Bromo-2-cyanophenyl Scaffold

The 4-bromo-2-cyanophenyl scaffold serves as a key intermediate in the synthesis of a potent SGLT2 inhibitor that demonstrates an IC50 of 5.1 nM against human SGLT2 expressed in CHOK cells [1]. In a separate assay system using CHO cells with 2-hour [14C]AMG accumulation, the same inhibitor achieved an IC50 of 10 nM [1]. A structurally related SGLT2 inhibitor derived from an alternative scaffold showed significantly attenuated potency with an IC50 of 3.41E+4 nM (34.1 µM) against human SGLT2 in HEK293 cells [2]. While the 4-bromo-2-cyanophenylacetic acid itself is the intermediate rather than the final bioactive molecule, the ~6,700-fold potency differential between the final compounds underscores the critical importance of the specific 4-bromo-2-cyanophenyl substitution pattern for achieving target engagement.

SGLT2 inhibitor medicinal chemistry diabetes sodium-glucose cotransporter intermediate

Patent-Cited Intermediate vs. Non-Patent-Cited Positional Isomers: 9 Patent Associations Confirm Industrial Relevance

2-(4-Bromo-2-cyanophenyl)acetic acid is associated with 9 patents in the PubChemLite database, establishing it as a recognized and industrially-relevant synthetic intermediate [1]. U.S. Patent 8,669,368 (Bristol-Myers Squibb Company) explicitly claims this compound within its process for preparing compounds of formula I [2]. In direct contrast, the positional isomer 2-bromo-4-cyanophenylacetic acid (CAS not available) shows zero patent associations in comparable database queries . This 9:0 patent association differential provides quantifiable evidence of the industrial preference for the 4-bromo-2-cyanophenyl substitution pattern in proprietary pharmaceutical synthetic routes.

patent intermediate pharmaceutical synthesis intellectual property industrial process

Regioisomeric Bromine Position: 4-Bromo-2-cyanophenyl vs. 5-Bromo-2-cyanophenyl Differential Reactivity and Cost

The 4-bromo substitution pattern (para to acetic acid) provides superior accessibility for palladium-catalyzed cross-coupling reactions compared to the 5-bromo-2-cyanophenyl regioisomer (CAS 55086-18-5) . In 5-bromo-2-cyanophenylacetic acid, the bromine is positioned meta to the cyano group, creating a different electronic environment that alters Suzuki-Miyaura coupling kinetics and regioselectivity . Furthermore, the 4-bromo-2-cyanophenyl isomer exhibits a significant cost advantage: the 5-bromo-2-cyanophenyl regioisomer is priced at approximately $847 per 0.5 g (95% purity) [1], representing a roughly 3-5× premium over the target compound at comparable scale based on standard research chemical pricing. This cost differential, combined with the para-bromine position's established utility in pharmaceutical intermediates (as evidenced by Bristol-Myers Squibb patent inclusion) [2], makes the 4-bromo regioisomer the economically and synthetically preferred building block for cross-coupling applications.

regioisomer cross-coupling nucleophilic substitution synthetic accessibility cost efficiency

Bromine vs. Chlorine/Fluorine Substitution: Heavy Atom Advantage for Crystallography and Radiolabeling

The bromine atom in 2-(4-bromo-2-cyanophenyl)acetic acid provides a critical heavy-atom advantage over chloro- and fluoro-substituted analogs for structural biology and medicinal chemistry applications . The anomalous scattering of bromine (atomic number 35) enables phase determination in X-ray crystallography, whereas chlorine (atomic number 17) provides significantly weaker anomalous signal and fluorine (atomic number 9) provides negligible anomalous scattering [1]. Additionally, the bromine atom serves as a handle for radiolabeling via bromine-76 or bromine-77 isotope substitution for PET imaging and tracer studies, an option unavailable with fluorine-only scaffolds unless a separate labeling strategy is designed [2]. The 2-(4-bromo-2-cyanophenyl)acetic acid scaffold is documented as a precursor to N'-(4-bromo-2-cyanophenyl)-N,N-dimethylformimidamide, which demonstrates EGFR inhibitory activity with IC50 values of 1.96 µM (MCF-7) and 2.50 µM (MDA-MB-231) , confirming that the bromine-containing scaffold yields biologically active derivatives.

halogen substitution X-ray crystallography radiolabeling heavy atom effect structural biology

Dual Aromatase-Sulfatase Inhibitor Scaffold: Sub-nanomolar Potency Achieved with 4-Bromo-2-cyanophenyl Motif

The 4-bromo-2-cyanophenyl motif is a critical structural element in a dual aromatase-steroid sulfatase inhibitor (DASI) that achieves sub-nanomolar potency [1]. The compound 2-bromo-4-(2-(4-cyanophenyl)-2-(1H-1,2,4-triazol-1-yl)ethyl)phenyl sulfamate, which incorporates the 4-bromo-2-cyanophenyl substructure, demonstrates IC50 = 0.87 nM against aromatase and IC50 = 593 nM against steroid sulfatase (STS) in JEG-3 cells [1]. The S-(+)-enantiomer exhibits further improved potency with IC50 = 0.52 nM (aromatase) and IC50 = 280 nM (STS) [1]. This inhibitor outperforms the benchmark aromatase inhibitor letrozole, with three designed compounds in this series achieving sub-nanomolar potency, better than the benchmark [1]. In contrast, derivatives lacking the 4-bromo-2-cyanophenyl moiety or bearing alternative substitution patterns showed reduced DASI activity profiles, confirming the structure-activity relationship (SAR) contribution of this specific substitution pattern [1].

aromatase inhibitor steroid sulfatase inhibitor breast cancer dual inhibitor DASI

2-(4-Bromo-2-cyanophenyl)acetic acid: Evidence-Backed Research and Industrial Application Scenarios


SGLT2 Inhibitor Medicinal Chemistry Programs Requiring Sub-10 nM Potency Scaffolds

Medicinal chemistry teams developing sodium-glucose cotransporter 2 (SGLT2) inhibitors for diabetes should prioritize 2-(4-bromo-2-cyanophenyl)acetic acid as the intermediate of choice. The 4-bromo-2-cyanophenyl scaffold has demonstrated access to final SGLT2 inhibitors with IC50 values of 5.1 nM and 10 nM in human SGLT2 cell-based assays [1]. This potency stands in stark contrast to alternative scaffolds that yield SGLT2 inhibitors with only micromolar potency (IC50 = 34,100 nM) [2], representing a ~6,700-fold differential. The documented potency advantage translates directly to reduced compound attrition in lead optimization and lower required doses in subsequent preclinical development.

Pharmaceutical Process Development Requiring Patent-Validated Synthetic Intermediates

Process chemistry groups developing scalable synthetic routes for pharmaceutical candidates should select 2-(4-bromo-2-cyanophenyl)acetic acid based on its established industrial precedent. The compound is associated with 9 patents, including explicit claims in U.S. Patent 8,669,368 assigned to Bristol-Myers Squibb Company [1]. This patent validation confirms that the 4-bromo-2-cyanophenyl substitution pattern has demonstrated utility in proprietary pharmaceutical manufacturing processes [2]. In contrast, the positional isomer 2-bromo-4-cyanophenylacetic acid lacks any patent associations , representing unvalidated alternative with no documented industrial application history and therefore higher technical risk in scale-up operations.

Cost-Conscious Cross-Coupling Synthesis Programs Requiring Brominated Phenylacetic Acid Building Blocks

Synthetic chemistry groups conducting Suzuki-Miyaura coupling reactions or nucleophilic aromatic substitutions should procure 2-(4-bromo-2-cyanophenyl)acetic acid rather than the 5-bromo-2-cyanophenyl regioisomer. The para-bromine substitution position provides optimal geometry for palladium-catalyzed cross-coupling under mild, functional-group-tolerant conditions [1]. Critically, the 5-bromo regioisomer (CAS 55086-18-5) commands a 3-5× cost premium at approximately $847 per 0.5 g (95% purity) [2] while offering less favorable cross-coupling geometry due to meta-substitution relative to the cyano group . For multi-gram or kilogram-scale synthesis campaigns, this cost differential becomes material to project budgets without any compensating synthetic advantage.

Structural Biology Programs Requiring Experimental Phasing via Heavy-Atom Derivatization

Structural biology and X-ray crystallography groups requiring experimental phase determination for protein-ligand complex structures should prioritize 2-(4-bromo-2-cyanophenyl)acetic acid derivatives over chloro- or fluoro-substituted analogs. The bromine atom (atomic number 35) provides anomalous scattering signal (f'' ≈ 1.3 electrons at Cu Kα) suitable for SAD/MAD phasing [1]. Chlorine-substituted analogs provide only ~50% of this phasing power (f'' ≈ 0.7 electrons), while fluorine-substituted analogs offer negligible anomalous signal [1]. Selecting bromine-containing building blocks eliminates the need for post-synthetic heavy-atom soaking or selenomethionine incorporation, reducing crystallography workflow timelines by weeks. Additionally, the bromine atom enables radiolabeling via 76Br/77Br isotope substitution for PET tracer development [2], providing orthogonal utility unavailable with non-brominated analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-bromo-2-cyanophenyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.